AMG-51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

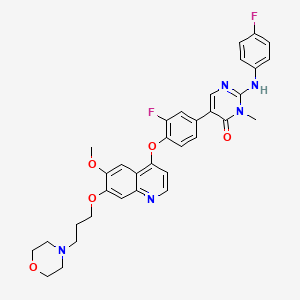

2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZEUCTVQJHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33F2N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Overcoming Resistance to KRAS G12C Inhibition: A Technical Guide to the Synergistic Mechanism of AMG 510 (Sotorasib) and c-Met Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of AMG 510 (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutation, has marked a significant advancement in the treatment of KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance limits the long-term efficacy of sotorasib (B605408) monotherapy. One of the key mechanisms of this resistance is the amplification and activation of the receptor tyrosine kinase c-Met. This technical guide provides an in-depth overview of the mechanism of action underlying the synergistic anti-tumor effect of combining AMG 510 with a c-Met inhibitor. We will delve into the signaling pathways involved, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays, empowering researchers to further investigate and develop this promising combination therapy.

Introduction: The Challenge of Acquired Resistance to AMG 510

AMG 510 (sotorasib) is a highly selective, irreversible inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This effectively blocks downstream signaling through the mitogen-activated protein kinase (MAPK) and other effector pathways, leading to tumor growth inhibition. Despite initial promising responses, many patients eventually develop resistance.

Preclinical and clinical evidence has identified several resistance mechanisms, including on-target secondary KRAS mutations and off-target bypass signaling pathways. A frequent off-target mechanism involves the hyperactivation of other receptor tyrosine kinases (RTKs) that can reactivate downstream signaling independently of KRAS G12C. Among these, amplification of the c-Met proto-oncogene has emerged as a clinically relevant driver of acquired resistance to sotorasib.

The Core Mechanism: c-Met-Mediated Bypass Signaling

Amplification of the MET gene leads to overexpression and constitutive activation of the c-Met receptor. This activation triggers downstream signaling cascades that converge on the same pathways inhibited by sotorasib, effectively bypassing the KRAS G12C blockade. The two primary signaling axes reactivated by c-Met are:

-

Reactivation of the MAPK Pathway: Activated c-Met recruits adaptor proteins such as GRB2 and GAB1, leading to the activation of SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) for RAS. This promotes the loading of GTP onto wild-type RAS isoforms (HRAS, NRAS), which in turn reactivates the RAF-MEK-ERK signaling cascade, driving cell proliferation and survival.

-

Activation of the PI3K/AKT Pathway: c-Met activation also potently stimulates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, another critical pro-survival signaling axis. This activation is often independent of RAS and contributes to resistance by promoting cell survival and inhibiting apoptosis.

The dual reactivation of both the MAPK and PI3K/AKT pathways by c-Met amplification provides a robust mechanism for tumor cells to escape the therapeutic pressure of AMG 510.

Quantitative Data Summary

Preclinical studies have demonstrated the synergistic effect of combining AMG 510 with a c-Met inhibitor in overcoming acquired resistance. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cell Viability

| Cell Line | Cancer Type | Resistance Mechanism | AMG 510 (Sotorasib) IC50 (µM) - Parental | AMG 510 (Sotorasib) IC50 (µM) - Resistant | Combination Index (CI) with c-Met Inhibitor |

| NCI-H23 | NSCLC | - | 0.6904[1] | >10 (H23AR) | Synergistic (Qualitative) |

| NCI-H358 | NSCLC | - | 0.0818[1] | >10 (H358AR) | Synergistic (Qualitative) |

Table 2: In Vivo Tumor Growth Inhibition

| Xenograft Model | Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| NCI-H23 (Parental) | Sotorasib | 30 mg/kg | Daily, oral | Significant | [2] |

| H23ARC11 (Sotorasib-Resistant) | Sotorasib | 30 mg/kg | Daily, oral | Minimal | [2] |

| H23ARC11 (Sotorasib-Resistant) | Crizotinib | 50 mg/kg | Daily, oral | Moderate | [2] |

| H23ARC11 (Sotorasib-Resistant) | Sotorasib + Crizotinib | 30 mg/kg + 50 mg/kg | Daily, oral | Significant Regression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic effects of AMG 510 and a c-Met inhibitor.

Generation of Sotorasib-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to AMG 510.

Protocol:

-

Cell Culture: Culture KRAS G12C mutant NSCLC cell lines (e.g., NCI-H23, NCI-H358) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Dose Escalation: Continuously expose the parental cells to gradually increasing concentrations of AMG 510 (sotorasib). Start with a concentration equivalent to the IC25 and incrementally increase the dose as cells adapt and resume proliferation.

-

Maintenance: Once cells can proliferate in a high concentration of sotorasib (e.g., 1-2.5 µM), maintain the resistant cell line (e.g., H23AR, H358AR) in culture medium containing this concentration of the drug to ensure the stability of the resistant phenotype.[3][4]

-

Verification: Confirm resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 of the resistant cell line to the parental cell line. A significant fold-increase in IC50 indicates acquired resistance.[4]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of AMG 510, a c-Met inhibitor, and their combination.

Protocol:

-

Cell Seeding: Seed parental and sotorasib-resistant cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of AMG 510, a c-Met inhibitor (e.g., crizotinib), or a combination of both drugs at various concentration ratios. Include a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis

Objective: To assess the phosphorylation status of key proteins in the KRAS and c-Met signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with AMG 510, a c-Met inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject sotorasib-resistant cells (e.g., H23ARC11) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups:

-

Vehicle control

-

AMG 510 (e.g., 30 mg/kg, daily oral gavage)

-

c-Met inhibitor (e.g., crizotinib, 50 mg/kg, daily oral gavage)

-

AMG 510 + c-Met inhibitor

-

-

Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition for each treatment group and assess the statistical significance of the combination therapy compared to monotherapies and the vehicle control.

Conclusion and Future Directions

The combination of AMG 510 with a c-Met inhibitor represents a rational and promising strategy to overcome acquired resistance driven by c-Met amplification in KRAS G12C-mutated cancers. The preclinical data strongly support the synergistic anti-tumor activity of this combination, which works by co-suppressing the reactivated MAPK and PI3K/AKT signaling pathways.

Future research should focus on:

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

-

Investigating the optimal dosing and scheduling of the combination to maximize efficacy and minimize toxicity.

-

Exploring the efficacy of this combination in other KRAS G12C-mutant tumor types where c-Met amplification may be a resistance mechanism.

-

Evaluating the potential for triple combinations to address other co-occurring resistance mechanisms.

This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating and clinically translating the synergistic potential of dual KRAS G12C and c-Met inhibition.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]

- 5. Phospho-Met (Tyr1234/1235) (D26) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

The Synthesis and Purification of Sotorasib (AMG 510): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Sotorasib (AMG 510), a first-in-class covalent inhibitor of the KRAS G12C mutation. The document details the mechanism of action, the commercial manufacturing route, and key experimental protocols, offering valuable insights for professionals in the field of drug development and oncology research.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a pivotal molecular switch in intracellular signaling pathways that regulate cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers.[1] The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is particularly common in non-small cell lung cancer (NSCLC).[1] This mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and leading to persistent downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1][2] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the absence of a well-defined binding pocket.[3] The discovery of Sotorasib represents a landmark achievement, offering a therapeutic option for patients with KRAS G12C-mutated solid tumors.[1]

Mechanism of Action: Covalent Inhibition of KRAS G12C

Sotorasib is an orally bioavailable, selective, and covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[4] It forms an irreversible bond with the thiol group of this cysteine, trapping the KRAS protein in its inactive, GDP-bound state.[1] This covalent modification prevents the interaction of KRAS G12C with guanine (B1146940) nucleotide exchange factors (GEFs), thereby blocking the exchange of GDP for GTP and inhibiting downstream oncogenic signaling.[1][4] The primary downstream pathway inhibited is the RAF-MEK-ERK (MAPK) pathway, a key driver of cell proliferation.[1]

Signaling Pathway Diagram

References

Preclinical Profile of Sotorasib (AMG-510): A Technical Guide for Researchers in NSCLC

Introduction: Sotorasib (B605408) (formerly AMG-510) is a first-in-class, orally bioavailable, small-molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), occurring in approximately 13% of lung adenocarcinomas. For decades, KRAS was considered an "undruggable" target. The development of sotorasib represents a landmark achievement in precision oncology, offering a novel therapeutic option for patients with KRAS G12C-mutant tumors. This technical guide provides a comprehensive overview of the preclinical studies that established the foundational efficacy and mechanism of action of sotorasib in NSCLC models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1] This irreversible binding locks KRAS G12C in an inactive, GDP-bound state.[2][3] By trapping the protein in this conformation, sotorasib prevents downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK.[2][3] The inhibition of this pathway leads to decreased cell proliferation and tumor growth in KRAS G12C-mutant cancer models.[4] Preclinical studies have demonstrated that sotorasib is highly selective for the KRAS G12C mutant and shows minimal activity against wild-type KRAS or other KRAS mutations.[4]

Quantitative Preclinical Data

The preclinical efficacy of sotorasib has been extensively evaluated in a variety of NSCLC models. The following tables summarize the key quantitative data from these studies.

In Vitro Potency of Sotorasib in NSCLC Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) | Assay Type | Reference |

| NCI-H358 | G12C | 0.006 | Cell Viability | [3] |

| NCI-H358 | G12C | 0.0818 | Cell Viability | [5] |

| NCI-H23 | G12C | 0.6904 | Cell Viability | [5] |

| General KRAS G12C Cell Lines | G12C | 0.004 - 0.032 | Cell Viability | [6][7] |

| Non-KRAS G12C Cell Lines | Various | >7.5 | Cell Viability | [3][7] |

In Vivo Efficacy of Sotorasib in NSCLC Xenograft Models

| Model Type | Cell Line/Origin | Dosing Regimen | Outcome | Reference |

| Cell-derived Xenograft | NCI-H358 | 30 mg/kg, p.o., daily for 28 days | Tumor size reduction | [2] |

| Cell-derived Xenograft | NCI-H358 | Not specified | Dose-dependent inhibition of p-ERK | [1] |

| Cell-derived Xenograft | NCI-H358 | 10 mg/kg, p.o., daily | Tumor regression (more effective in combination) | [8] |

| Patient-derived Xenograft | NSCLC | Not specified | Tumor growth inhibition | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of sotorasib.

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of sotorasib in NSCLC cell lines.

Materials:

-

KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, NCI-H23)

-

Non-KRAS G12C NSCLC cell lines (for selectivity assessment)

-

Sotorasib (AMG-510)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: NSCLC cells are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for cell attachment.

-

Drug Treatment: Sotorasib is dissolved in DMSO to create a stock solution. Serial dilutions of sotorasib are prepared in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). The medium in the cell plates is replaced with the medium containing the different concentrations of sotorasib. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

CellTiter-Glo®: The assay reagent is added to each well, and luminescence is measured using a microplate reader.

-

CCK-8: The CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the sotorasib concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of sotorasib on the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS signaling pathway.

Materials:

-

NSCLC cell lines

-

Sotorasib (AMG-510)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Cells are treated with sotorasib at various concentrations and time points. After treatment, cells are washed with cold PBS and lysed with RIPA buffer.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an ECL substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of sotorasib in mouse models of NSCLC.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C-mutant NSCLC cells (e.g., NCI-H358) or patient-derived tumor fragments

-

Sotorasib (AMG-510)

-

Vehicle solution for oral gavage

-

Calipers

Procedure:

-

Tumor Implantation: 5 x 10^6 NCI-H358 cells are injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments are implanted.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Sotorasib is administered orally (p.o.) once daily at specified doses (e.g., 10-30 mg/kg). The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

-

Pharmacodynamic Analysis: Tumor samples can be collected at various time points after treatment to assess the levels of p-ERK and other biomarkers by western blot or immunohistochemistry.

Visualizations: Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Sotorasib Inhibition

Caption: Sotorasib (AMG-510) inhibits the KRAS signaling pathway.

Preclinical Evaluation Workflow for Sotorasib in NSCLC

Caption: A typical workflow for the preclinical evaluation of sotorasib.

Rationale for Combination Therapies with Sotorasib

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 8. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of a KRAS Inhibitor: A Technical Guide to the Discovery and Validation of AMG 510 (Sotorasib)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the pivotal journey of AMG 510 (Sotorasib), the first-in-class covalent inhibitor of KRAS G12C to receive clinical approval. For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for GTP and the absence of a discernible binding pocket. This guide provides a comprehensive overview of the target discovery, validation, and preclinical and clinical development of AMG 510, offering valuable insights for researchers and professionals in the field of oncology drug development.

The "Undruggable" Target: KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein acts as a crucial molecular switch in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] This process regulates vital downstream pathways responsible for cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, with the G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly common in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTPase activity of the KRAS protein, leading to its accumulation in the active, GTP-bound state and consequently, persistent downstream signaling that drives tumor growth.[1]

The discovery of a cryptic pocket adjacent to the mutated cysteine-12 residue in KRAS G12C presented a novel opportunity for therapeutic intervention.[2][3] This pocket, involving residues H95, Y96, and Q99, became the focal point for the structure-based design of covalent inhibitors.[2]

Target Discovery and Validation: A Multi-pronged Approach

The development of AMG 510 was a result of extensive screening and structural biology efforts aimed at identifying molecules that could selectively and irreversibly bind to the cysteine-12 of KRAS G12C.[4] This led to the identification of a novel quinazolinone scaffold that demonstrated significant potency.[2]

Preclinical Validation

Preclinical studies were instrumental in validating KRAS G12C as a viable therapeutic target for AMG 510. Both in vitro and in vivo models demonstrated the compound's potent and selective activity.

In Vitro Efficacy: AMG 510 demonstrated potent and selective inhibition of cellular viability in KRAS G12C mutant cell lines.[5] For instance, in NCI-H358 and MIA PaCa-2 cell lines, AMG 510 showed IC50 values of approximately 0.006 μM and 0.009 μM, respectively.[5] In contrast, cell lines without the KRAS G12C mutation were largely insensitive to the drug.[5] Furthermore, AMG 510 was shown to inhibit the phosphorylation of ERK1/2 (p-ERK), a key downstream effector in the MAPK signaling pathway.[5]

In Vivo Efficacy: In mouse xenograft models implanted with human KRAS G12C-mutant cancer cells, orally administered AMG 510 led to significant tumor regression.[4][6] In some preclinical models, a high dose of the drug resulted in long-term cures in a significant percentage of the mice, particularly those with intact immune systems.[6] Combination studies in mice also showed synergistic effects with chemotherapy and immunotherapy.[6]

Mechanism of Action: Covalent Inhibition of KRAS G12C

AMG 510 is a highly selective, covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[7] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound conformation.[7] By preventing the exchange of GDP for GTP, AMG 510 effectively blocks the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[7][8]

Signaling Pathway Diagrams:

Caption: The KRAS G12C signaling pathway and the mechanism of AMG 510 inhibition.

Clinical Validation: The CodeBreaK 100 Trial

The clinical development of AMG 510 was primarily driven by the CodeBreaK 100 trial (NCT03600883), a Phase 1/2 study that evaluated the safety, tolerability, pharmacokinetics, and efficacy of sotorasib (B605408) in patients with KRAS p.G12C-mutant solid tumors.[9][10]

Study Design

The CodeBreaK 100 trial was a multicenter, single-arm, open-label study.[11] The Phase 1 portion focused on dose escalation to determine the maximum tolerated dose and recommended Phase 2 dose.[12] The Phase 2 portion evaluated the efficacy of the recommended dose in various cohorts of patients with different tumor types.[12]

Key Inclusion Criteria:

-

Adults (≥18 years) with a pathologically documented, locally-advanced, or metastatic malignancy.[7]

-

Presence of a KRAS p.G12C mutation identified through molecular testing.[7]

Key Exclusion Criteria:

-

Active brain metastases.[7]

-

Myocardial infarction within 6 months of starting the study.[7]

-

Gastrointestinal tract disease preventing oral medication intake.[7]

Clinical Efficacy

The results from the CodeBreaK 100 trial demonstrated significant anti-tumor activity of AMG 510 across various solid tumors harboring the KRAS G12C mutation.

Non-Small Cell Lung Cancer (NSCLC): In a cohort of 126 patients with advanced NSCLC who had progressed after prior therapies, sotorasib administered at 960 mg once daily showed an objective response rate (ORR) of 37.1% and a disease control rate (DCR) of 80.6%.[12][13] The median progression-free survival (PFS) was 6.8 months, and the median overall survival (OS) was 12.5 months.[11]

Colorectal Cancer (CRC): In heavily pretreated patients with advanced KRAS G12C-mutant CRC, the ORR was 7.1% and the DCR was 76.2%.[9][14] The median PFS was 4.0 months, and the median OS was 10.1 months.[9][14]

Other Solid Tumors: AMG 510 also showed encouraging activity in other solid tumors, including pancreatic, appendiceal, and endometrial cancers.[9][14] In a cohort of 25 patients with various solid tumors, confirmed partial responses were observed in 3 patients, and 13 patients achieved stable disease.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AMG 510.

Table 1: Preclinical In Vitro Efficacy of AMG 510

| Cell Line | Cancer Type | KRAS Mutation | IC50 (μM) | Reference |

| NCI-H358 | NSCLC | G12C | ~0.006 | [5] |

| MIA PaCa-2 | Pancreatic | G12C | ~0.009 | [5] |

| A549 | NSCLC | G12S | >7.5 | [5] |

Table 2: Clinical Efficacy of AMG 510 in the CodeBreaK 100 Trial

| Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| NSCLC | 126 | 37.1% | 80.6% | 6.8 months | 12.5 months | [11][12] |

| CRC | 42 | 7.1% | 76.2% | 4.0 months | 10.1 months | [9][14] |

| Other Solid Tumors | 25 | 12% (3/25) | 80% (20/25) | 4.2 months | Not Reached | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the discovery and validation of AMG 510.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability following treatment with sotorasib using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6]

Materials:

-

KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines.[6]

-

Complete culture medium.

-

Sotorasib (AMG 510).

-

DMSO (vehicle).

-

96-well plates.

-

MTT solution (5 mg/mL in PBS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of sotorasib in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).[6] Include a vehicle control (DMSO) and a no-treatment control.[6] Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours.[2][6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6][8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the sotorasib concentration and fitting the data to a dose-response curve.[6]

Caption: Experimental workflow for the MTT cell viability assay.

Phospho-ERK1/2 (p-ERK) Immunoassay

This assay measures the inhibition of KRAS G12C signaling by quantifying the levels of phosphorylated ERK1/2.[10]

Materials:

-

KRAS G12C mutant cell lines.

-

Sotorasib (AMG 510).

-

Lysis buffer.

-

p-ERK1/2 and total ERK1/2 antibodies.

-

Detection reagents (e.g., MSD-based assay).

-

Plate reader.

Procedure:

-

Cell Treatment: Treat KRAS G12C mutant cells with varying concentrations of sotorasib for a specified time (e.g., 2 hours).[10]

-

Cell Lysis: Lyse the cells to extract proteins.

-

Immunoassay: Perform a sandwich immunoassay (e.g., using Meso Scale Discovery platform) to detect p-ERK1/2 and total ERK1/2 levels.[10]

-

Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal and calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value for p-ERK inhibition.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of sotorasib in a living organism.[1]

Materials:

-

Immunocompromised mice (e.g., nude mice).[1]

-

KRAS G12C mutant tumor cells (e.g., NCI-H358, MIA PaCa-2).[1]

-

Sotorasib (AMG 510) formulated for oral administration.[1]

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant KRAS G12C mutant tumor cells into the flanks of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize mice into treatment and control groups. Administer sotorasib orally at various doses (e.g., 10-180 mg/kg) daily.[1] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Conclusion

The successful development of AMG 510 represents a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically actionable one. This technical guide has provided a comprehensive overview of the discovery, validation, and clinical development of this first-in-class KRAS G12C inhibitor. The detailed methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals, offering insights that can inform and accelerate the development of future targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. ilcn.org [ilcn.org]

- 6. benchchem.com [benchchem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. wjpls.org [wjpls.org]

- 9. lumakrashcp.com [lumakrashcp.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. UCSF Solid Tumor Trial → PK, and Efficacy of Sotorasib (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreaK 100) [clinicaltrials.ucsf.edu]

- 13. researchgate.net [researchgate.net]

- 14. clinicaltrials.eu [clinicaltrials.eu]

The c-Met Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, with its ligand Hepatocyte Growth Factor (HGF), plays a pivotal role in a wide array of cellular processes.[1][2][3] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development, tissue regeneration, and wound healing.[4][5][6] However, aberrant c-Met signaling is a key driver in the initiation and progression of numerous human cancers.[4][7][8] Dysregulation, through mechanisms such as gene amplification, mutation, or protein overexpression, can lead to increased cell proliferation, survival, motility, invasion, and angiogenesis, hallmarks of malignant progression.[5][7][8] This guide provides a comprehensive technical overview of the core c-Met signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

The Core Signaling Cascade

The c-Met receptor is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain.[9][10] The binding of its sole ligand, HGF, induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356).[1][11][12][13][14] This activation creates a docking site for a multitude of downstream adaptor proteins and enzymes, initiating several signaling cascades.

Key Downstream Signaling Pathways:

-

RAS/MAPK Pathway: Upon c-Met activation, the growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS) complex is recruited, leading to the activation of RAS.[7][15] This triggers the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which ultimately promotes cell proliferation and growth.[7][15][16]

-

PI3K/AKT Pathway: Phosphoinositide 3-kinase (PI3K) can be directly recruited to the activated c-Met receptor or indirectly through the GAB1 adaptor protein.[1][17][18] This leads to the activation of AKT, a central regulator of cell survival, by inhibiting apoptosis and promoting cell growth.[1][15][18]

-

JAK/STAT Pathway: The c-Met receptor can also activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[7][15] This leads to the phosphorylation and nuclear translocation of STAT3, which regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[1][7][19]

Below is a diagram illustrating the core c-Met signaling pathway.

Quantitative Data in c-Met Signaling

The interactions and activities within the c-Met signaling pathway can be quantified to provide a more precise understanding of its dynamics. The following tables summarize key quantitative data points found in the literature.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) | |||

| HGF to c-Met | ~30 pM | High-affinity binding to transfected cells | [20] |

| HGF NK1 fragment to c-Met | ~150 nM | Lower affinity fragment binding | [16] |

| HGF NK1 + Heparan Sulfate | ~3 nM | Increased affinity with co-factor | [16] |

| Inhibitor Potency (IC50) | |||

| Compound | IC50 | Target/Cell Line | |

| c-Met-IN-13 | 2.43 nM | c-Met Kinase | [4] |

| c-Met-IN-13 | 0.14 µM | H460 (Lung Cancer) | [4] |

| c-Met-IN-13 | 0.20 µM | HT-29 (Colon Cancer) | [4] |

| c-Met-IN-13 | 0.26 µM | MKN-45 (Gastric Cancer) | [4] |

| c-Met-IN-13 | 0.42 µM | MDA-MB-231 (Breast Cancer) | [4] |

| SU11274 | 0.8-4.4 µM | NSCLC cells (p-c-Met) | [21] |

Experimental Protocols

Immunoprecipitation of c-Met

This protocol describes the isolation of c-Met from cell lysates for subsequent analysis, such as Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-c-Met antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Prepare cell lysates by incubating cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-c-Met antibody overnight at 4°C with gentle rotation.[9]

-

Add pre-washed protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[22]

-

Wash the beads several times with wash buffer to remove unbound proteins.[9]

-

Elute the immunoprecipitated c-Met by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.[9]

-

The eluted sample is now ready for SDS-PAGE and Western blot analysis.

Western Blotting for Phosphorylated and Total c-Met, AKT, ERK, and STAT3

This protocol allows for the detection and semi-quantification of key signaling proteins.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate protein lysates or immunoprecipitated samples by SDS-PAGE.

-

Transfer the separated proteins to a membrane.[23]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[23]

-

Incubate the membrane with the primary antibody overnight at 4°C.[23]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[5][11]

-

For quantification, strip the membrane and re-probe for total protein and a loading control (e.g., β-actin or GAPDH).[5][11]

In Vitro c-Met Kinase Assay

This assay measures the ability of a compound to inhibit c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

Procedure:

-

In a 96- or 384-well plate, add the c-Met kinase, kinase substrate, and test compound at various concentrations.[24][25][26]

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[26][27]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[24]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of c-Met inhibition on cancer cell viability.

Materials:

-

c-Met dependent cancer cell line

-

96-well plates

-

Cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[24][28]

-

Treat the cells with serial dilutions of the test compound for 72 hours.[24][28]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[28]

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[28]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[24]

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of c-Met inhibition on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

-

24-well plates

-

Serum-free medium and medium with chemoattractant (e.g., HGF or serum)

-

Test compounds

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.[29]

-

Add medium containing a chemoattractant to the lower chamber.[29]

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated/invaded cells on the lower surface of the membrane.

-

Count the stained cells under a microscope.

In Vivo Xenograft Model

This protocol outlines the evaluation of a c-Met inhibitor's anti-tumor efficacy in a mouse model.

Materials:

-

Immunodeficient mice (e.g., SCID or nude mice)

-

Human cancer cell line with c-Met activation

-

Matrigel (optional)

-

Test compound and vehicle

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells into the flanks of immunodeficient mice.[4][8][19]

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.[8]

-

Administer the test compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).[4][8]

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[8]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

Below is a diagram illustrating a typical experimental workflow for evaluating a novel c-Met inhibitor.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. escholarship.org [escholarship.org]

- 17. Activated c‐Met signals through PI3K with dramatic effects on cytoskeletal functions in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of PI3K in Met Driven Cancer: A Recap - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. HGF–MET Cascade, a Key Target for Inhibiting Cancer Metastasis: The Impact of NK4 Discovery on Cancer Biology and Therapeutics [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. promega.com [promega.com]

- 28. benchchem.com [benchchem.com]

- 29. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HGF/c-Met in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of a diverse range of cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, this pathway plays a pivotal role in embryonic development and tissue regeneration. However, aberrant activation of HGF/c-Met signaling is a well-established driver of tumorigenesis and metastasis in a multitude of human cancers.[1][2] This technical guide provides an in-depth overview of the HGF/c-Met pathway, its molecular mechanisms in cancer, and detailed experimental protocols for its investigation.

Introduction to HGF/c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that is the exclusive receptor for Hepatocyte Growth Factor (HGF), also known as scatter factor.[1] HGF is primarily secreted by cells of mesenchymal origin and acts in a paracrine fashion on adjacent epithelial and endothelial cells expressing c-Met.[2][3] The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain, initiating a cascade of downstream signaling events.[3]

Dysregulation of the HGF/c-Met axis in cancer can occur through various mechanisms, including:

-

c-Met Overexpression and Gene Amplification: Increased levels of the c-Met receptor on the cell surface lead to heightened sensitivity to HGF and can result in ligand-independent activation.[4]

-

Activating Mutations: Somatic and germline mutations in the MET gene can lead to constitutive, ligand-independent kinase activity.

-

Autocrine Signaling Loops: Cancer cells can acquire the ability to produce their own HGF, leading to self-stimulation of the c-Met receptor.[5]

-

Paracrine Signaling in the Tumor Microenvironment: Stromal cells, such as cancer-associated fibroblasts (CAFs), within the tumor microenvironment are a major source of HGF, promoting tumor growth and invasion.[6]

Downstream Signaling Pathways

Activated c-Met serves as a docking site for a variety of adaptor proteins and enzymes, leading to the activation of several key downstream signaling pathways that collectively drive the malignant phenotype.

RAS/MAPK Pathway

The recruitment of the Grb2-Sos complex to phosphorylated c-Met activates Ras, a small GTPase. This, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade, involving Raf, MEK, and ERK.[1] The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[1]

PI3K/AKT Pathway

The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to activated c-Met or indirectly through the adaptor protein Gab1.[1] This leads to the production of PIP3 and subsequent activation of the serine/threonine kinase AKT. The PI3K/AKT pathway is a major promoter of cell survival, growth, and proliferation, and it also plays a role in angiogenesis and metabolism.[1]

STAT Pathway

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be directly recruited to and phosphorylated by activated c-Met.[1] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis.[1]

Other Key Signaling Nodes

-

SRC: The non-receptor tyrosine kinase Src can be activated by c-Met and is involved in mediating cell motility and invasion.[2]

-

FAK: Focal Adhesion Kinase (FAK) is another key player in cell migration that can be activated downstream of c-Met.[1]

// Nodes HGF [label="HGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#FBBC05"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK (MAPK)", fillcolor="#FBBC05"]; Gab1 [label="Gab1", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; STAT3 [label="STAT3", fillcolor="#EA4335"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Survival [label="Survival", shape=ellipse, fillcolor="#F1F3F4"]; Invasion [label="Invasion/\nMetastasis", shape=ellipse, fillcolor="#F1F3F4"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges HGF -> cMet [label="Binding & Dimerization"]; cMet -> Grb2_Sos [label="Recruitment"]; cMet -> Gab1 [label="Recruitment"]; cMet -> STAT3 [label="Phosphorylation"]; Grb2_Sos -> RAS [label="Activation"]; RAS -> RAF -> MEK -> ERK; Gab1 -> PI3K [label="Activation"]; PI3K -> AKT; ERK -> Nucleus [label="Transcription"]; AKT -> Nucleus [label="Transcription"]; STAT3 -> Nucleus [label="Transcription"]; Nucleus -> Proliferation; Nucleus -> Survival; Nucleus -> Invasion; Nucleus -> Angiogenesis; } HGF/c-Met Signaling Pathway.

Role in Tumorigenesis

The aberrant activation of HGF/c-Met signaling contributes to multiple hallmarks of cancer.

Sustained Proliferative Signaling

The activation of the RAS/MAPK and PI3K/AKT pathways by HGF/c-Met provides cancer cells with a continuous stimulus to proliferate, overriding normal cell cycle checkpoints.[1]

Evasion of Apoptosis

The PI3K/AKT and STAT3 pathways, activated by c-Met, promote the expression of anti-apoptotic proteins, enabling cancer cells to survive in the face of various cellular stresses.[1][7]

Invasion and Metastasis

A key role of HGF/c-Met signaling is the induction of an invasive phenotype.[1] This is achieved through the promotion of cell motility, the degradation of the extracellular matrix via the upregulation of matrix metalloproteinases (MMPs), and the induction of epithelial-to-mesenchymal transition (EMT).[2][8]

Angiogenesis

The HGF/c-Met pathway stimulates the production of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), by tumor cells, promoting the formation of new blood vessels that supply the tumor with nutrients and oxygen.[5][6]

Quantitative Data on c-Met in Cancer

The overexpression of c-Met is a common feature in a variety of solid tumors and is often associated with poor prognosis.

| Cancer Type | c-Met Overexpression (%) | Phospho-c-Met Expression (%) | Reference |

| Breast Cancer | 16 | 23 | [9] |

| Colon Cancer | 78 | 8 | [9] |

| Lung Cancer | 40 | 73 | [9] |

| Ovarian Cancer | 30 | 33 | [9] |

| Renal Cancer | 70 | Not Reported | [9] |

| Gastric Cancer | 9.9 (mRNA vs normal) | Not Reported | [4] |

Note: The definition of overexpression (e.g., IHC score of 2+ or 3+) can vary between studies.

Experimental Protocols

Investigating the HGF/c-Met pathway requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunoprecipitation of c-Met

This protocol describes the isolation of c-Met from cell lysates to study its phosphorylation status or interaction with other proteins.

Materials:

-

Cell line expressing c-Met (e.g., SNU-5)

-

Lysis Buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Anti-c-Met antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

2x Laemmli sample buffer

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

To 200 µL of cell lysate, add the anti-c-Met antibody at the recommended dilution.

-

Incubate with gentle rotation overnight at 4°C.

-

Add 20 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic separation rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer.

-

After the final wash, remove all residual wash buffer.

-

Add 30-50 µL of 2x Laemmli sample buffer to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Centrifuge at 14,000 x g for 1 minute and collect the supernatant for Western blot analysis.[10][11]

-

Western Blotting for Phosphorylated c-Met

This protocol is used to detect the phosphorylation of c-Met at specific tyrosine residues.

Materials:

-

Immunoprecipitated c-Met sample or whole-cell lysate

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% w/v BSA in TBST)

-

Primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/1235)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

SDS-PAGE and Transfer:

-

Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

Cell Migration (Wound Healing) Assay

This assay measures the effect of HGF on the migration of cancer cells.

Materials:

-

Cancer cell line expressing c-Met

-

Culture plates

-

Pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a culture plate to create a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile pipette tip, create a straight scratch through the cell monolayer.

-

-

Treatment:

-

Wash the cells with PBS to remove detached cells.

-

Add fresh media containing HGF at the desired concentration. Use media without HGF as a control.

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control plate is nearly closed.

-

-

Analysis:

-

Measure the width of the scratch at different points for each time point and treatment condition.

-

Calculate the percentage of wound closure over time.[15]

-

In Vivo Tumor Xenograft Model

This model is used to assess the effect of HGF/c-Met signaling and its inhibitors on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line expressing c-Met

-

Matrigel (optional)

-

Calipers

Procedure:

-

Cell Preparation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the c-Met inhibitor or vehicle control according to the desired schedule (e.g., daily intraperitoneal injection).

-

-

Tumor Measurement:

-

Measure the tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).

-

-

Endpoint:

// Nodes Cell_Culture [label="Cell Culture\n(c-Met expressing cells)", fillcolor="#F1F3F4"]; HGF_Stimulation [label="HGF Stimulation\n(or Inhibitor Treatment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05"]; Immunoprecipitation [label="Immunoprecipitation\n(anti-c-Met)", fillcolor="#34A853"]; Western_Blot [label="Western Blot\n(anti-phospho-c-Met)", fillcolor="#EA4335"]; Data_Analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Based_Assays [label="Cell-Based Assays\n(Migration, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_Model [label="In Vivo Xenograft Model", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> HGF_Stimulation; HGF_Stimulation -> Cell_Lysis; Cell_Lysis -> Immunoprecipitation; Immunoprecipitation -> Western_Blot; Western_Blot -> Data_Analysis; HGF_Stimulation -> Cell_Based_Assays; Cell_Based_Assays -> Data_Analysis; HGF_Stimulation -> In_Vivo_Model; In_Vivo_Model -> Data_Analysis; } Experimental Workflow.

Therapeutic Targeting of HGF/c-Met

The critical role of HGF/c-Met in tumorigenesis has made it an attractive target for cancer therapy. Several strategies are being pursued, including:

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These drugs enter the cell and block the kinase activity of c-Met, preventing its autophosphorylation and the activation of downstream signaling.

-

Monoclonal Antibodies: These can target either HGF, preventing it from binding to c-Met, or the extracellular domain of c-Met, blocking ligand binding and promoting receptor internalization and degradation.

The efficacy of these targeted therapies is often dependent on the specific genetic alterations driving the cancer, highlighting the importance of biomarker-driven patient selection.

Conclusion

The HGF/c-Met signaling pathway is a central player in the development and progression of many cancers. Its pleiotropic effects on cell proliferation, survival, invasion, and angiogenesis make it a compelling target for therapeutic intervention. A thorough understanding of the molecular mechanisms of this pathway, coupled with robust experimental investigation, is crucial for the development of effective anti-cancer strategies targeting HGF/c-Met.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HGF/c-MET Axis in Tumor Microenvironment and Metastasis Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HGF/c-MET axis contributes to CLL cell survival by regulating multiple mechanisms making it a potential therapeutic target for CLL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Expression and Mutational Analysis of MET in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 12. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. HGF stimulates proliferation through the HGF/c-Met pathway in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel xenograft model expressing human hepatocyte growth factor shows ligand-dependent growth of c-Met-expressing tumors. [vivo.weill.cornell.edu]

- 18. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of HGF/Met Signaling in Cell Lines Derived From Urothelial Carcinoma of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of AMG-510 and c-Met in Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between AMG-510 (Sotorasib), a first-in-class KRAS G12C inhibitor, and the c-Met receptor tyrosine kinase in the context of tumor growth and resistance. Understanding this interplay is paramount for developing effective therapeutic strategies for KRAS G12C-mutated cancers, particularly non-small cell lung cancer (NSCLC).

Introduction

AMG-510 has shown significant promise in treating KRAS G12C-mutated solid tumors.[1][2] However, as with many targeted therapies, acquired resistance can limit its long-term efficacy.[3] A growing body of preclinical and clinical evidence points to the c-Met signaling pathway as a key mechanism of resistance to KRAS G12C inhibition.[4][5] This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols to study this interaction, and quantitative data to inform future research and drug development efforts.

The Mechanism of c-Met-Mediated Resistance to AMG-510

KRAS G12C is a constitutively active mutant of the KRAS protein, a key downstream effector of receptor tyrosine kinases (RTKs) that drives cell proliferation and survival through pathways such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[6] AMG-510 covalently binds to the mutant cysteine-12 residue, locking KRAS G12C in an inactive state and inhibiting downstream signaling.[7]

However, tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for KRAS G12C. One of the most prominent bypass mechanisms is the amplification and activation of the c-Met receptor.[8] Activation of c-Met by its ligand, hepatocyte growth factor (HGF), or through gene amplification leads to the reactivation of both the MAPK and PI3K-AKT pathways, rendering the tumor cells resistant to AMG-510.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the interaction between AMG-510 and c-Met.

Table 1: In Vitro Efficacy of AMG-510 in KRAS G12C-Mutant NSCLC Cell Lines

| Cell Line | Genetic Background | AMG-510 IC50 (µM) | Reference |

| H358 | KRAS G12C | 0.0818 | [9] |

| H23 | KRAS G12C | 0.6904 | [9] |

| H2122 | KRAS G12C | 0.063 | [4] |

| H2122MET (c-Met amplified) | KRAS G12C, MET amplification | 1.146 | [4] |

Table 2: In Vivo Tumor Growth Inhibition with AMG-510 and Combination Therapies

| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day 27 | Reference |

| Control | H358 Xenograft | 1052.56 | [9] |

| AMG-510 (30 mg/kg) | H358 Xenograft | 426.66 | [9] |

| Cisplatin (B142131) (4 mg/kg) | H358 Xenograft | 723.39 | [9] |

| AMG-510 + Cisplatin | H358 Xenograft | 102.51 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interplay between AMG-510 and c-Met.

Cell Culture and Reagents

-

Cell Lines:

-

NCI-H358 (ATCC® CRL-5807™): KRAS G12C mutant human lung adenocarcinoma cell line.

-

NCI-H23 (ATCC® CRL-5800™): KRAS G12C mutant human lung adenocarcinoma cell line.

-

NCI-H2122 (ATCC® CRL-5985™): KRAS G12C mutant human lung adenocarcinoma cell line.

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

-

Cell Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Drugs and Reagents:

-

AMG-510 (Sotorasib): Can be obtained from commercial suppliers such as MedChemExpress.[4]

-

Crizotinib (c-Met inhibitor): Can be obtained from commercial suppliers.

-

Cisplatin: Can be obtained from commercial suppliers.[9]

-

Antibodies for Western Blotting: Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, p-Met, total Met, and GAPDH. Secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Cell Viability Assay

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AMG-510, either alone or in combination with a c-Met inhibitor like crizotinib.

-

Incubate the plates for 72 hours at 37°C.[10]

-

Assess cell viability using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Western Blotting

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of AMG-510, c-Met inhibitor, or their combination for the specified duration (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[9]

-

Tumor Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., 2 x 10^6 H358 cells in 150 µL) into the flank of each mouse.[9]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Drug Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, AMG-510 alone, c-Met inhibitor alone, and combination).[9]

-

Administration: Administer AMG-510 orally (e.g., by gavage) and the c-Met inhibitor as per the established protocol. For example, AMG-510 can be administered at 30 mg/kg daily.[9]

-

Efficacy Endpoint: Continue treatment for a specified period (e.g., 28 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways involved in c-Met-mediated resistance to AMG-510.

Caption: Experimental workflows for studying AMG-510 and c-Met interaction.

Conclusion

The amplification and activation of c-Met represent a significant challenge to the efficacy of AMG-510 in KRAS G12C-mutated cancers. The data and protocols presented in this guide provide a framework for researchers to investigate this resistance mechanism further. A deeper understanding of the interplay between KRAS G12C and c-Met signaling is crucial for the rational design of combination therapies that can overcome resistance and improve patient outcomes. The dual blockade of KRAS G12C and c-Met holds considerable promise as a therapeutic strategy and warrants further preclinical and clinical investigation.

References

- 1. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]

- 2. ilcn.org [ilcn.org]

- 3. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. KRAS Inhibitor Resistance in MET-Amplified KRAS G12C Non-Small Cell Lung Cancer Induced By RAS- and Non-RAS-Mediated Cell Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Interplay Between KRAS G12C Inhibition and c-Met Signaling

An Important Clarification on "AMG-51"

Initial searches for a compound designated "this compound" that directly binds to c-Met reveal a molecule with CAS Number 890019-63-3, marketed by some chemical suppliers as a c-Met inhibitor with a high affinity (Ki of 4.9 nM)[1][2][3][4]. However, there is a notable lack of primary scientific literature and structural data validating this direct interaction. The nomenclature closely resembles the well-characterized KRAS G12C inhibitor, Sotorasib, which was developed by Amgen and is also known as AMG 510[5][6][7]. This similarity has likely led to confusion. Some suppliers even list the same CAS number for a PI3K inhibitor[8]. Given the extensive research and clinical significance of Sotorasib (AMG 510) and its interaction with the c-Met pathway as a resistance mechanism, this guide will focus on this indirect, yet clinically crucial, relationship. There is no substantial evidence in peer-reviewed literature of a direct structural interaction between a compound definitively named "this compound" and c-Met.

Introduction to KRAS G12C and c-Met in Cancer

KRAS is a frequently mutated oncogene in human cancers, with the G12C mutation being a common variant, particularly in non-small cell lung cancer (NSCLC)[5][9]. Sotorasib (AMG 510) is a first-in-class inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state[5][9]. While Sotorasib has shown clinical efficacy, resistance often develops. One of the key mechanisms of both intrinsic and acquired resistance to KRAS G12C inhibitors is the activation of bypass signaling pathways, with the c-Met receptor tyrosine kinase pathway being a prominent example[10][11][12].

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. Upregulation or amplification of c-Met can therefore reactivate these pathways, circumventing the inhibition of KRAS G12C by Sotorasib. This has led to the clinical investigation of combination therapies involving Sotorasib and c-Met inhibitors.

Quantitative Data on Related Compounds and Combination Therapies

While direct binding data for an "this compound" to c-Met is not available in primary literature, data for other Amgen c-Met inhibitors and preclinical data on Sotorasib combination therapies provide valuable insights.

Table 1: Inhibitory Activity of Selected Amgen c-Met Inhibitors